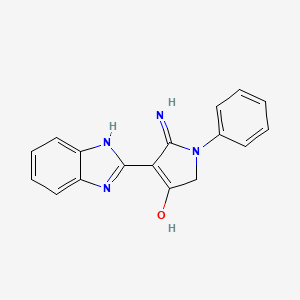![molecular formula C18H21FN4O B5962581 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinazolinone derivatives and has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The exact mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is not fully understood. However, it has been shown to interact with a range of molecular targets, including ion channels, receptors, and enzymes. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity.
Biochemical and physiological effects:
2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to possess antitumor effects, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of dosage and purity. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been extensively studied, with a large body of literature available on its pharmacological properties. However, 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One area of interest is the potential use of 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to possess neuroprotective properties, which may make it a promising candidate for the treatment of these diseases. Another area of interest is the potential use of 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone in combination with other drugs for the treatment of cancer. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to enhance the antitumor effects of other drugs, which may make it a useful adjunct therapy. Finally, further research is needed to fully understand the mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone and its potential therapeutic applications.
合成法
The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with 2-fluorobenzyl piperazine in the presence of a catalyst. The resulting compound is then subjected to a cyclization reaction to produce 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been optimized to increase the yield and purity of the compound.
科学的研究の応用
2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor effects. 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to possess anticonvulsant and antipsychotic properties.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18-20-15-7-3-1-5-13(15)17(24)21-18/h2,4,6,8H,1,3,5,7,9-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFEMXWMLHIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B5962498.png)
![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5962520.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5962527.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)